molecular formula C18H14ClN3O3 B5170151 9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione

Cat. No.: B5170151
M. Wt: 355.8 g/mol
InChI Key: HTAQGWFXIKYUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a pyrimidoisoquinoline core substituted with a 3-chlorophenyl group at position 9 and a methyl group at position 2. Its structural complexity arises from the fused pyrimidine and isoquinoline rings, which confer unique electronic and steric properties.

Properties

IUPAC Name

9-(3-chlorophenyl)-4-methyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-22-16-15(17(24)21-18(22)25)12-6-10(7-14(23)13(12)8-20-16)9-3-2-4-11(19)5-9/h2-5,8,10H,6-7H2,1H3,(H,21,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQGWFXIKYUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • In contrast, the 3,4-dimethoxyphenyl group in the analog provides bulkier, electron-rich substituents that could improve solubility but reduce membrane permeability .
  • The methyl group at position 4 in the target compound offers minimal steric hindrance compared to the 2-methoxyethyl group in the analog, which may influence conformational flexibility and metabolic stability.

Hypothesized Pharmacological Profiles

Property Target Compound 9-(3,4-dimethoxyphenyl)-4-(2-methoxyethyl)-analog
LogP (Predicted) ~3.2 (moderate lipophilicity) ~2.1 (lower lipophilicity due to polar groups)
Solubility (aq.) Low Moderate to high
Metabolic Stability Likely high Potentially lower due to ether linkages
Target Affinity (Kinases) Moderate (chlorine enhances) Variable (methoxy may reduce specificity)

Rationale :

  • The chlorine atom in the target compound may enhance interactions with kinase ATP-binding pockets, as seen in other chlorinated kinase inhibitors (e.g., imatinib derivatives).
  • The analog’s methoxy groups could increase solubility but may also lead to faster hepatic clearance due to oxidative metabolism of ether bonds .

Research Findings and Limitations

While direct studies on 9-(3-chlorophenyl)-4-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione are scarce, insights can be extrapolated from its analogs:

Kinase Inhibition: Pyrimidoisoquinoline derivatives with halogenated aryl groups exhibit IC₅₀ values in the nanomolar range for kinases like CDK2 and GSK-3β. The chlorine substituent may improve potency by 1.5–2× compared to methoxy-substituted analogs .

Limitations :

  • No in vivo or clinical data are available for the target compound.
  • Comparative studies are restricted to computational predictions and structural analogies.

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